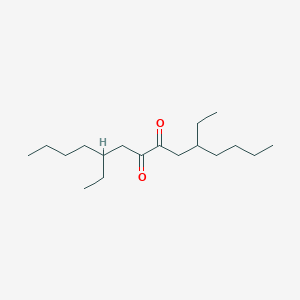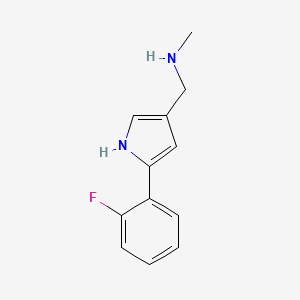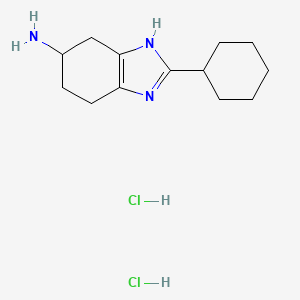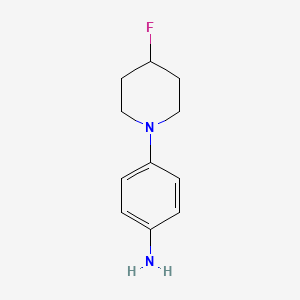![molecular formula C11H6Cl2N4 B1459617 2-(4,5-ジクロロピリミジン-2-イル)ピラゾロ[1,5-a]ピリジン CAS No. 1331768-91-2](/img/structure/B1459617.png)
2-(4,5-ジクロロピリミジン-2-イル)ピラゾロ[1,5-a]ピリジン
概要
説明
3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core fused with a dichloropyrimidine moiety. The presence of chlorine atoms in the pyrimidine ring enhances its reactivity and potential biological activity.
科学的研究の応用
3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine has been explored for various scientific research applications, including:
Medicinal Chemistry: As a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy.
Biological Studies: Investigated for its cytotoxic activities against different cancer cell lines, showing promising results in inhibiting cell proliferation.
Chemical Biology: Used as a scaffold for designing new molecules with potential therapeutic applications.
作用機序
Target of Action
The primary target of 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine inhibits CDK2, thereby disrupting the normal progression of the cell cycle . This compound fits well into the active site of CDK2, forming essential hydrogen bonds with Leucine 83 .
Biochemical Pathways
By inhibiting CDK2, 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine affects the cell cycle progression . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell growth arrest at the G0-G1 stage .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The inhibition of CDK2 by 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine leads to significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . This results in the inhibition of the growth of examined cell lines .
生化学分析
Biochemical Properties
3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . This interaction is characterized by hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .
Cellular Effects
The effects of 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine on various cell types and cellular processes have been extensively studied. In cancer cells, the compound induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation . Additionally, it promotes apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins . The compound also affects cell signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are involved in cell survival and proliferation . These effects result in decreased cell viability and increased sensitivity to chemotherapeutic agents .
Molecular Mechanism
At the molecular level, 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine exerts its effects through multiple mechanisms. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle and leads to cell cycle arrest . Additionally, the compound modulates gene expression by affecting transcription factors and signaling pathways involved in cell proliferation and apoptosis . The binding interactions with CDK2 involve hydrogen bonds with key amino acid residues, such as Leu83, which are essential for the compound’s inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory activity against CDK2 and continues to induce cell cycle arrest and apoptosis in cancer cells . Prolonged exposure to the compound can lead to the development of resistance in some cell lines, necessitating combination therapies to enhance its efficacy .
Dosage Effects in Animal Models
The effects of 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, the compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects .
Metabolic Pathways
3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 . This metabolism leads to the formation of various metabolites, some of which retain biological activity . The compound’s metabolism can affect its pharmacokinetics and bioavailability, influencing its therapeutic efficacy . Additionally, the compound can modulate metabolic flux and alter the levels of key metabolites involved in cell proliferation and apoptosis .
Transport and Distribution
Within cells and tissues, 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound accumulates in specific compartments, such as the nucleus and cytoplasm, where it exerts its biological effects . The localization and accumulation of the compound are influenced by its physicochemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins involved in cell cycle regulation . Additionally, the compound can be found in the cytoplasm, where it affects signaling pathways and gene expression . The subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-dichloropyrimidine with pyrazole derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar solvent (e.g., DMF).
Oxidation and Reduction: May involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, which may have enhanced biological activity .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional triazole ring, also investigated for its anticancer properties.
Uniqueness
3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine is unique due to the presence of chlorine atoms in the pyrimidine ring, which can enhance its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold in drug discovery .
特性
IUPAC Name |
3-(4,5-dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-8-6-14-11(16-10(8)13)7-5-15-17-4-2-1-3-9(7)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZNISPCHNKEEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C3=NC=C(C(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1459536.png)
![Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459538.png)












